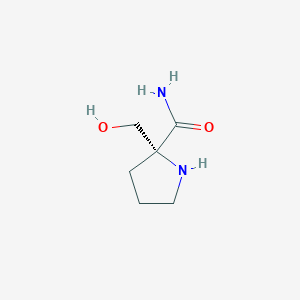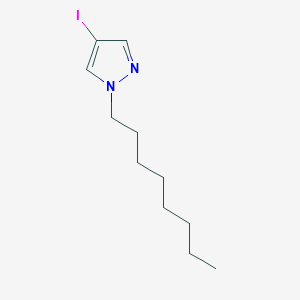![molecular formula C9H12N2O2 B8595181 6-[(dimethylamino)methyl]pyridine-2-carboxylic acid](/img/structure/B8595181.png)
6-[(dimethylamino)methyl]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(dimethylamino)methyl]pyridine-2-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to the pyridine ring at the 6th position The carboxylic acid group is located at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(dimethylamino)methyl]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2-pyridinecarboxylic acid with dimethylamine in the presence of a suitable base. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol. The reaction can be represented as follows:
2-Pyridinecarboxylic acid+Dimethylamine→6-[(Dimethylamino)methyl]-2-pyridinecarboxylic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as increased safety, shorter reaction times, and reduced waste. The use of catalysts, such as Raney nickel, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-[(dimethylamino)methyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-[(dimethylamino)methyl]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(dimethylamino)methyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The carboxylic acid group can form ionic bonds with positively charged sites on proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar structural features but different functional groups.
2-Methylpyridine: Another pyridine derivative with a methyl group at the 2nd position.
Uniqueness
6-[(dimethylamino)methyl]pyridine-2-carboxylic acid is unique due to the presence of both the dimethylamino group and the carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
6-[(dimethylamino)methyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)6-7-4-3-5-8(10-7)9(12)13/h3-5H,6H2,1-2H3,(H,12,13) |
InChI Key |
AIZDPBCJXOZVBK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC(=CC=C1)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate](/img/structure/B8595114.png)
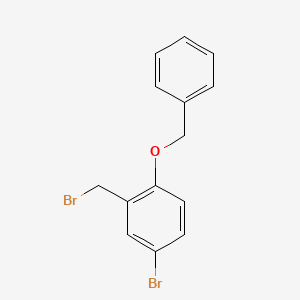
![4-[2-(2-Nitrophenyl)ethenyl]pyridine](/img/structure/B8595124.png)
![2-[(2,5-dichloro-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B8595131.png)
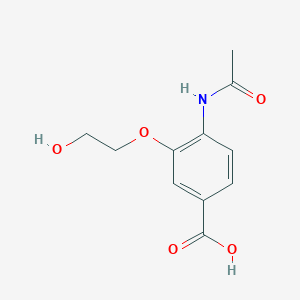

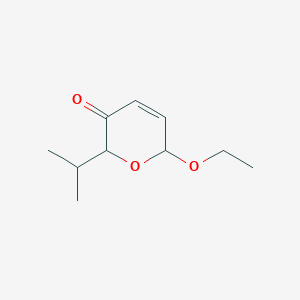
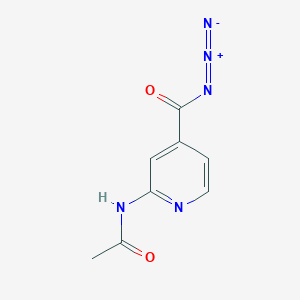
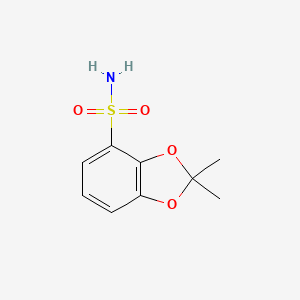
![Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate](/img/structure/B8595175.png)
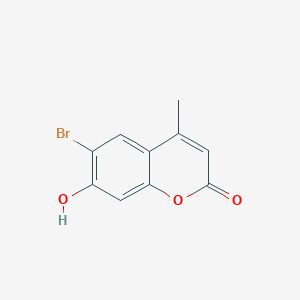
![Pyrrolidino[1,2-e]-4H-1,3,5-dithiazine, 2,4-dimethyl](/img/structure/B8595188.png)
